2,6-difluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide 2,6-difluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 877632-99-0
VCID: VC4736511
InChI: InChI=1S/C23H22F3N3O2/c24-16-5-1-2-8-19(16)28-10-12-29(13-11-28)20(21-9-4-14-31-21)15-27-23(30)22-17(25)6-3-7-18(22)26/h1-9,14,20H,10-13,15H2,(H,27,30)
SMILES: C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)C3=C(C=CC=C3F)F)C4=CC=CO4
Molecular Formula: C23H22F3N3O2
Molecular Weight: 429.443

2,6-difluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide

CAS No.: 877632-99-0

Cat. No.: VC4736511

Molecular Formula: C23H22F3N3O2

Molecular Weight: 429.443

* For research use only. Not for human or veterinary use.

2,6-difluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide - 877632-99-0

Specification

CAS No. 877632-99-0
Molecular Formula C23H22F3N3O2
Molecular Weight 429.443
IUPAC Name 2,6-difluoro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]benzamide
Standard InChI InChI=1S/C23H22F3N3O2/c24-16-5-1-2-8-19(16)28-10-12-29(13-11-28)20(21-9-4-14-31-21)15-27-23(30)22-17(25)6-3-7-18(22)26/h1-9,14,20H,10-13,15H2,(H,27,30)
Standard InChI Key VCJTYWFSPHJWNM-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)C3=C(C=CC=C3F)F)C4=CC=CO4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₂₃H₂₂F₃N₃O₂) features three distinct regions:

  • Benzamide Core: A 2,6-difluorinated benzoyl group, known to enhance metabolic stability and receptor binding .

  • Piperazine Linker: A 4-(2-fluorophenyl)piperazine moiety, common in antipsychotics and antidepressants due to its affinity for neurotransmitter receptors .

  • Furan-Ethyl Side Chain: A 2-(furan-2-yl)ethyl group, which may contribute to π-π stacking interactions in biological systems .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₃H₂₂F₃N₃O₂
Molecular Weight429.443 g/mol
CAS Number877632-99-0
IUPAC Name2,6-difluoro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]benzamide
SolubilityNot fully characterized; likely lipophilic due to fluorinated and aromatic groups

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves multi-step reactions:

  • Formation of the Piperazine Intermediate: 2-Fluorophenyl piperazine is synthesized via nucleophilic substitution between 1-(2-fluorophenyl)piperazine and chloroethyl furan .

  • Benzamide Coupling: The piperazine intermediate is reacted with 2,6-difluorobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the amide bond .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
12-Fluorophenylpiperazine, DCM, RT, 24h75%
22,6-Difluorobenzoyl chloride, Et₃N, 0°C68%

Scalability and Optimization

A patent (CN1861575A) describes hydrolysis of 2,6-difluorobenzonitrile in near-critical water (240–260°C) to produce 2,6-difluorobenzamide precursors, achieving yields up to 96% . This method avoids toxic catalysts, aligning with green chemistry principles.

Biological Activity and Mechanisms

Neurological Effects

Piperazine derivatives exhibit affinity for dopamine (D₂) and serotonin (5-HT₁A/₂A) receptors . In vitro studies suggest moderate D₂ receptor binding (IC₅₀: 120 nM), potentially positioning this compound as a candidate for antipsychotic drug development.

Table 3: Anticancer Activity of Structural Analogs

Cell LineIC₅₀ (µM)Mechanism
HeLa (Cervical Cancer)2.4Tubulin Inhibition
MCF-7 (Breast Cancer)3.1FtsZ Protein Binding

Metabolic Stability

The 2,6-difluoro substitution reduces oxidative metabolism by cytochrome P450 enzymes, enhancing plasma half-life compared to non-fluorinated analogs . Urinary excretion studies of similar compounds show 2,6-difluorobenzoic acid as a primary metabolite .

Applications in Drug Development

Central Nervous System (CNS) Disorders

The compound’s piperazine moiety suggests utility in treating schizophrenia and depression. Preclinical models indicate dose-dependent reduction in apomorphine-induced climbing (ED₅₀: 12 mg/kg), a marker of antipsychotic activity .

Antibacterial Agents

Structural similarity to FtsZ inhibitors supports its role in combating antibiotic-resistant bacteria. Modifications at the furan-2-yl group improve potency against Gram-positive pathogens .

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